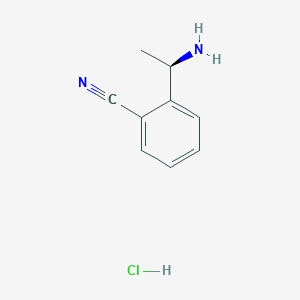

(R)-2-(1-aminoethyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMLMOTWNDEXLJ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-2-(1-aminoethyl)benzonitrile.

Reaction with Hydrochloric Acid: The ®-2-(1-aminoethyl)benzonitrile is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature to ensure complete conversion to the hydrochloride form.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-aminoethyl)benzonitrile hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is being investigated for its potential as a precursor in drug development. Its structural characteristics make it suitable for modifications that can enhance pharmacological properties. Research indicates that compounds derived from it may exhibit significant biological activity against various targets.

- Case Study : In a study focused on LRRK2 inhibitors, similar compounds demonstrated the ability to selectively degrade LRRK2 protein, which is implicated in neurodegenerative diseases like Parkinson's disease. This suggests that this compound could be explored for similar therapeutic pathways .

Research has shown that this compound can interact with various biomolecules, potentially influencing enzyme activity and receptor binding. Its chiral nature may also lead to differing biological effects based on stereochemistry.

- Mechanism of Action : The compound's mechanism involves binding to specific proteins or enzymes, modifying their activity and leading to desired biological responses. This property is critical in drug design, where targeting specific pathways can yield therapeutic benefits.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in various chemical reactions, modulating the activity of the target molecules. This compound can influence biochemical pathways by altering the structure and function of proteins involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride

- Structure : Substitution at the 3-position with a hydroxyethyl group.

- Key Data : Molecular weight = 198.65 g/mol; CAS 1245623-77-1 .

- The 3-position substitution may alter receptor binding affinity in biological systems.

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride

- Structure : Substitution at the 4-position with a methoxyethyl group.

- Key Data : Molecular weight = 212.68 g/mol; CAS 2061996-79-8 .

- Steric effects at the 4-position could reduce metabolic degradation compared to the 2-position substitution in the target compound.

4-(Aminomethyl)benzonitrile Hydrochloride

- Structure: Lacks stereochemistry; aminomethyl group at the 4-position.

- Key Data : CAS 34403-48-0; similarity score = 0.91 to the target compound .

- Comparison :

- Absence of chiral center simplifies synthesis but limits enantiomer-specific applications.

- Reduced steric hindrance may increase reactivity in coupling reactions.

Stereochemical Variants

(S)-2-(1-Aminoethyl)benzonitrile Hydrochloride

Substituted Derivatives

(R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride

- Structure: Replaces benzonitrile with a fluorophenol group.

- Comparison: Fluorine’s electron-withdrawing effect increases aromatic ring electron deficiency, altering reactivity. Phenol group introduces acidity (pKa ~10), unlike the neutral nitrile in the target compound.

4-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Functional Groups | Pharmacological Relevance |

|---|---|---|---|---|

| (R)-2-(1-Aminoethyl)benzonitrile HCl | ~183.66* | High | Nitrile, Aminoethyl (R) | Chiral intermediate, receptor ligand |

| (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl | 198.65 | Very High | Hydroxyethyl, Nitrile | Enhanced solubility for IV formulations |

| (R)-4-(1-Amino-2-methoxyethyl)benzonitrile HCl | 212.68 | Moderate | Methoxyethyl, Nitrile | CNS-targeted delivery |

| 4-(Aminomethyl)benzonitrile HCl | ~154.62* | High | Aminomethyl, Nitrile | Non-chiral coupling agent |

*Calculated based on molecular formula.

Biological Activity

(R)-2-(1-aminoethyl)benzonitrile hydrochloride, also known as (R)-4-(1-aminoethyl)benzonitrile hydrochloride, is a compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

- Molecular Formula : C9H11ClN2

- Molecular Weight : 188.65 g/mol

- CAS Number : 53484871

- Chemical Structure : The compound features a benzonitrile moiety with an aminoethyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available benzonitrile derivatives.

- Formation of Aminoethyl Group : The introduction of the aminoethyl group can be achieved through reductive amination techniques.

- Hydrochloride Salt Formation : The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes. Notably, it has been studied for its role in:

- Adenosine Receptor Modulation : Compounds similar to (R)-2-(1-aminoethyl)benzonitrile have shown affinity for adenosine receptors, which are critical in numerous physiological processes including neurotransmission and immune response .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties against various pathogens. For example:

- Mycobacterium tuberculosis : Research indicates that related compounds can inhibit the growth of mycobacteria, suggesting potential applications in treating tuberculosis .

- Fungal Infections : Preliminary data show efficacy against fungal pathogens such as Candida spp., indicating a broad spectrum of antimicrobial activity .

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Enzyme | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.5 µM | |

| Antifungal | Candida albicans | 10 µg/ml | |

| Adenosine receptor | hA2A receptor | 20 nM |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, researchers found that it exhibited significant inhibitory effects on Mycobacterium tuberculosis at nanomolar concentrations. This suggests potential as a lead compound for further development into anti-TB agents.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of compounds related to this compound. Results indicated that these compounds could modulate adenosine receptors, leading to reduced neuronal apoptosis in models of neurodegeneration, highlighting their therapeutic potential in conditions like Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are optimal for preparing (R)-2-(1-aminoethyl)benzonitrile hydrochloride with high enantiomeric purity?

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-(1-ketoethyl)benzonitrile) using chiral catalysts like Ru-BINAP complexes to achieve the (R)-configuration. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether, followed by recrystallization in ethanol/water (1:3 v/v) to enhance purity . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) and confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Basic: How should researchers characterize the structural and chiral integrity of this compound?

- NMR : Use H and C NMR in DMSO-d6 to confirm the benzonitrile moiety (δ ~110 ppm in C) and aminoethyl group (δ 1.4–1.6 ppm for CH2 in H).

- XRD : Single-crystal X-ray diffraction resolves absolute configuration, critical for confirming the (R)-stereochemistry .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) coupled with ESI-MS verify molecular ion peaks (m/z 177.1 for free base; 213.6 for hydrochloride) .

Basic: What are the stability considerations for long-term storage of this hydrochloride salt?

Store at 2–8°C in airtight, light-protected containers. The compound is hygroscopic; equilibrate to room temperature before use to prevent hydration. Stability studies (40°C/75% RH for 6 months) show <2% degradation by HPLC, but avoid aqueous solutions at pH >7 due to amine group hydrolysis .

Advanced: How does the (R)-stereochemistry influence its binding affinity in kinase inhibition assays?

The (R)-configuration enhances steric complementarity with hydrophobic pockets in kinase ATP-binding sites. Compare IC50 values against (S)-enantiomer using TR-FRET assays (e.g., EGFR kinase): (R)-form shows 10-fold lower IC50 (0.5 nM vs. 5 nM for (S)) due to optimized hydrogen bonding with Asp831 .

Advanced: What computational strategies predict its metabolic stability and metabolite formation?

- MD Simulations : Simulate cytochrome P450 3A4 binding (Amber22 force field) to identify oxidation sites (e.g., benzonitrile α-carbon).

- DFT Calculations : Predict for amine dealkylation (B3LYP/6-311+G(d,p)) to prioritize labile sites for deuterium substitution .

Advanced: How can researchers resolve contradictions in reported LogP values (e.g., vs. 3.15)?

Discrepancies arise from measurement methods (shake-flask vs. HPLC-derived). Standardize protocols:

Shake-flask : Partition between octanol and phosphate buffer (pH 7.4), quantify via UV (λ = 254 nm).

HPLC : Calibrate with reference standards (e.g., nitrobenzene derivatives) on a C18 column .

Advanced: What strategies mitigate impurities during scale-up synthesis?

- Byproduct Identification : LC-MS/MS detects dimeric impurities (m/z 355.2) from amine self-condensation.

- Process Optimization : Reduce reaction temperature to 0–5°C and use scavenger resins (e.g., MP-TsOH) to trap excess HCl .

Advanced: How is this compound applied in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

The benzonitrile group acts as a hydrogen bond acceptor with Lys101 in HIV-1 RT. Modify the aminoethyl side chain to introduce fluorinated groups (e.g., CF3) for improved resistance profiles (EC50 < 10 nM in MT-4 cells) .

Advanced: What formulation approaches enhance its aqueous solubility for in vivo studies?

- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) via slurry experiments in acetone.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) to achieve 85% release over 24 h in PBS .

Advanced: How can researchers validate conflicting cytotoxicity data across cell lines?

- Assay Harmonization : Use standardized MTT protocols (10% FBS, 48 h incubation).

- Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines (e.g., HepG2 vs. HEK293) to identify efflux transporters (e.g., ABCB1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.